![molecular formula C18H21N3OS B3016988 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one CAS No. 2034293-56-4](/img/structure/B3016988.png)
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . It is used as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGluR2) . This class of compounds has potential applications in the prevention or treatment of disorders in which the mGluR2 subtype of metabotropic receptors is involved .
Applications De Recherche Scientifique
Antibacterial Activity
Synthesis studies have highlighted the antibacterial properties of pyrazoline derivatives. These compounds have been tested against both Gram-positive and Gram-negative bacteria, showing promising antibacterial activities. Such findings indicate the potential utility of these compounds in developing new antibacterial agents. For instance, compounds have shown significant activity compared to standard antibiotics like Gentamicin and Tetracycline, underscoring their potential as novel antibacterial compounds (Rani et al., 2015).
Antimicrobial and Anti-inflammatory Agents
Another area of research involves the synthesis and evaluation of novel pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety. These compounds have been prepared and assessed for their antimicrobial and anti-inflammatory activities, highlighting the versatility of pyrazole-based compounds in therapeutic applications. This research underscores the potential of such derivatives in contributing to the development of new treatments for infections and inflammation-related conditions (Kendre et al., 2015).
Antioxidant Agents
Research into the synthesis of novel heterocyclic compounds has also identified pyrazole derivatives as potential antioxidant agents. These compounds have been synthesized and their antioxidant activities assessed, revealing some derivatives with significant potency. The exploration of these compounds for their antioxidant properties opens up new avenues for the development of therapeutic agents aimed at combating oxidative stress-related diseases (El‐Badawy et al., 2021).
Anticancer Agents
The search for new anticancer agents has led to the design and synthesis of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, evaluated for their cytotoxicity against various human cancer cell lines. Some compounds have shown moderate to good cytotoxicity, indicating their potential as leads in anticancer drug development. This research demonstrates the promise of pyrazole-based compounds in oncology (Alam et al., 2017).
Structural Diversity
The generation of structurally diverse libraries through reactions involving compounds with pyrazole cores emphasizes the chemical versatility and potential for the discovery of novel compounds with various scientific applications. These studies provide a foundation for future research into the development of new drugs and materials (Roman, 2013).
Mécanisme D'action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a type of metabotropic receptor that plays a crucial role in the central nervous system. It is involved in various neurological processes and disorders.
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of the mGluR2 . As a NAM, it binds to a site on the receptor that is distinct from the active site. This binding changes the receptor’s conformation, reducing its response to glutamate, the primary excitatory neurotransmitter in the brain .
Biochemical Pathways
The action of this compound on mGluR2 affects the glutamatergic signaling pathway. By reducing the response of mGluR2 to glutamate, it modulates the excitatory synaptic transmission in the brain. This modulation can influence various downstream effects, potentially impacting neurological processes and disorders where mGluR2 is involved .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a NAM of mGluR2, it could potentially reduce excitatory neurotransmission in certain areas of the brain. This could have therapeutic implications for disorders involving hyperactive glutamatergic signaling .
Orientations Futures
Analyse Biochimique
Biochemical Properties
In biochemical reactions, 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one acts as a negative allosteric modulator of the mGluR2 . This means it binds to a site on the mGluR2 receptor that is distinct from the active site, causing a conformational change that reduces the receptor’s affinity for its ligand .
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with the mGluR2 receptor . By acting as a negative allosteric modulator, it can influence cell function by reducing the activity of this receptor . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the mGluR2 receptor . This binding induces a conformational change in the receptor, reducing its affinity for its ligand and thereby decreasing receptor activity .
Propriétés
IUPAC Name |
1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-18(8-11-23-16-4-2-1-3-5-16)20-9-10-21-15(13-20)12-17(19-21)14-6-7-14/h1-5,12,14H,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMOQZCDOKINMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
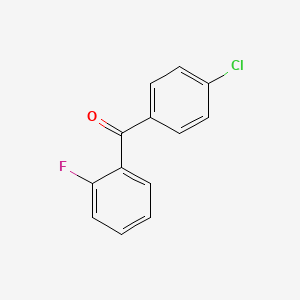
![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3016909.png)
![3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B3016911.png)
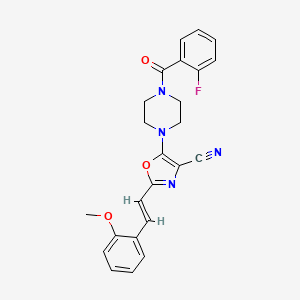
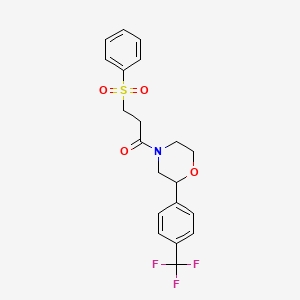

![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016919.png)
![3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016920.png)
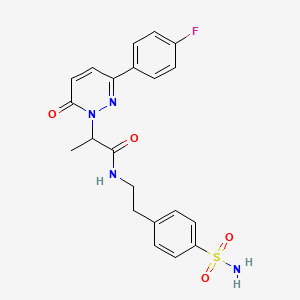

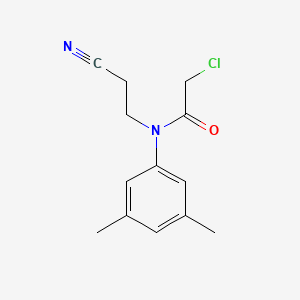
![2,5-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B3016924.png)

